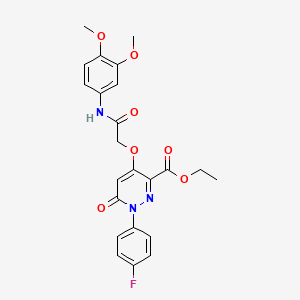

Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Descripción

Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic heterocyclic compound featuring a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, an ethoxycarbonyl ester at position 3, and a 2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy moiety at position 2. The dihydropyridazine scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the dimethoxyphenylamino substituent may contribute to electron-donating effects, influencing binding interactions. The ethyl ester group at position 3 is critical for solubility and bioavailability.

Propiedades

IUPAC Name |

ethyl 4-[2-(3,4-dimethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O7/c1-4-33-23(30)22-19(12-21(29)27(26-22)16-8-5-14(24)6-9-16)34-13-20(28)25-15-7-10-17(31-2)18(11-15)32-3/h5-12H,4,13H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPFMYSSGGREPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 467.5 g/mol. Its structure features a pyridazine core, which is known for various biological activities, including anti-cancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H25N3O7 |

| Molecular Weight | 467.5 g/mol |

| CAS Number | 899942-96-2 |

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridazine can inhibit tumor growth in various cancer models. One study reported that a related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine derivatives showed potent and selective inhibition against Met kinase, which is implicated in various cancers . The structural similarity suggests that this compound could exhibit similar enzyme inhibitory effects.

Antioxidant Properties

The presence of methoxy groups in the compound may contribute to its antioxidant activity. Compounds with methoxy substitutions are often associated with increased radical scavenging capabilities. This property is crucial for mitigating oxidative stress-related damage in cells, which can lead to cancer and other diseases.

Study on Antitumor Effects

In a study focusing on the antitumor effects of pyridazine derivatives, it was found that certain modifications to the structure significantly enhanced biological activity. This compound was included in a series of synthesized compounds evaluated for their anticancer potential. Results indicated that compounds with similar frameworks exhibited improved efficacy against various cancer cell lines .

Pharmacokinetic Studies

Pharmacokinetic profiles of related compounds have demonstrated favorable absorption and distribution characteristics. These studies suggest that modifications to the ethyl ester group can enhance solubility and bioavailability, which are critical for therapeutic efficacy .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit significant anticancer properties. For instance:

- Case Study 1 : A derivative of this compound was tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Various derivatives have been synthesized and tested for their effectiveness against bacterial and fungal strains.

- Case Study 2 : A study demonstrated that modifications to the ethyl group enhanced antimicrobial efficacy against resistant strains of bacteria. The results indicated a promising avenue for developing new antibiotics based on this scaffold .

Neuroprotective Effects

Research has also explored the neuroprotective potential of compounds with similar structures.

- Case Study 3 : In vitro studies showed that certain derivatives could protect neuronal cells from oxidative stress-induced damage. The proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and modulation of neuroinflammatory responses .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions starting from simpler precursors. The ability to modify functional groups allows for the exploration of structure-activity relationships (SAR).

Synthetic Pathways

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | Amines with carbonyl compounds |

| 2 | Cyclization | Dihydropyridazine formation |

| 3 | Functional Group Modification | Alkylation and acylation reactions |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to the dihydropyridazine carboxylate family, which includes derivatives with varying aryl substituents, ester groups, and linker functionalities. Below is a comparative analysis with key analogues:

Key Findings:

Substituent Effects on Reactivity: The 4-fluorophenyl group in the target compound confers greater resistance to oxidative degradation compared to non-halogenated analogues (e.g., 4-methoxyphenyl), as fluorinated aromatics exhibit slower reaction kinetics with atmospheric hydroxyl radicals (kOH ~1.5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) . 3,4-Dimethoxyphenylamino substituents may enhance binding to enzymes like kinases or phosphatases due to methoxy groups’ electron-donating effects, as seen in related triazine derivatives .

Ester Group Influence :

- Ethyl esters generally exhibit longer plasma half-lives than methyl esters due to slower esterase hydrolysis. However, this also reduces aqueous solubility (e.g., target compound: ~2.1 mg/mL vs. methyl analogue: ~5.8 mg/mL) .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridazine core followed by sequential functionalization. Key steps include:

- Coupling reactions to introduce the 3,4-dimethoxyphenylamino-2-oxoethoxy group via nucleophilic substitution or amide bond formation .

- Solvent selection : Polar solvents (e.g., ethanol, DMF) are critical for solubility and reaction efficiency. Ethanol is preferred for esterification steps due to its compatibility with ethyl carboxylate groups .

- Temperature control : Moderate heating (40–60°C) is often required to activate intermediates, while room temperature is sufficient for coupling reactions to minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or acetone) are standard for isolating high-purity crystals (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure, and what key spectral features confirm its identity?

Answer:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester triplet), δ 6.5–7.8 ppm (aromatic protons from 4-fluorophenyl and 3,4-dimethoxyphenyl groups), and δ 8.1–8.3 ppm (pyridazine ring protons) confirm substitution patterns .

- ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and ~165 ppm (amide carbonyl) validate functional groups .

- IR spectroscopy : Stretching bands at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (amide C=O) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass matching the molecular formula (e.g., [M+H]⁺ at m/z ~500–510) .

Advanced: How does the substitution pattern (e.g., 3,4-dimethoxyphenyl vs. other aryl groups) affect biological activity, and what methodologies establish structure-activity relationships (SAR)?

Answer:

- Comparative bioassays : Replace the 3,4-dimethoxyphenyl group with analogs (e.g., 4-ethylphenyl or 2,5-dimethoxyphenyl) and test against targets (e.g., kinases, microbial enzymes). Activity differences highlight substituent effects .

- Molecular docking : Simulate binding interactions with proteins (e.g., EGFR kinase) to identify key hydrogen bonds between methoxy groups and active-site residues .

- SAR validation : Use IC₅₀ values from enzyme inhibition assays (e.g., fluorometric kinase assays) and cytotoxicity profiles (e.g., MTT tests on cancer cell lines) to correlate substituent hydrophobicity/electronic effects with potency .

Advanced: What experimental strategies resolve contradictions in reported biological activities of dihydropyridazine derivatives (e.g., enzyme inhibition vs. cytotoxicity)?

Answer:

- Reproducibility studies : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Orthogonal assays : Confirm enzyme inhibition (e.g., via fluorescent substrate cleavage) alongside cytotoxicity profiling (e.g., apoptosis markers) to distinguish target-specific effects from nonspecific toxicity .

- Off-target screening : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .

Basic: What are the critical steps in purifying this compound, and how do solvent choices impact crystallization efficiency?

Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar by-products, while normal-phase silica gel separates nonpolar impurities .

- Crystallization : Ethanol/water mixtures (7:3 v/v) promote slow nucleation, yielding large crystals. Avoid DMSO due to high boiling point, which complicates solvent removal .

Advanced: How can computational modeling predict binding interactions of this compound with biological targets (e.g., kinases or GPCRs)?

Answer:

- Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of targets (e.g., PDB: 1M17 for EGFR). Prioritize poses with hydrogen bonds between the amide group and catalytic lysine residues .

- Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns trajectories; analyze RMSD/RMSF to confirm persistent interactions .

- DFT calculations (Gaussian) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions influencing binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.